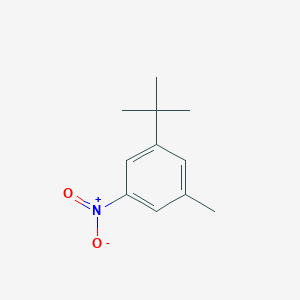

1-Tert-butyl-3-methyl-5-nitrobenzene

Description

Significance of Nitroaromatic Compounds in Modern Synthetic Chemistry and Materials Science

Nitroaromatic compounds are fundamental building blocks in contemporary synthesis. The nitro group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a wide array of functionalized molecules. They are instrumental in the production of pharmaceuticals, agrochemicals, dyes, and polymers. libretexts.org For instance, the reduction of the nitro group provides a common pathway to aromatic amines, which are crucial intermediates in the manufacturing of antioxidants, dyes, and pharmaceutical agents. youtube.com Furthermore, the energetic properties of certain polynitrated aromatics have led to their use in the development of explosive materials. libretexts.org

The Role of Steric and Electronic Effects in Hindered Benzene (B151609) Derivatives

The chemical behavior of substituted benzene is governed by the cumulative influence of the electronic and steric properties of its substituents. In hindered derivatives, these effects can lead to unique reactivity and selectivity.

The tert-butyl group is a sterically demanding substituent that exerts a significant spatial influence on the aromatic ring. Its bulkiness can impede the approach of reagents to the positions ortho to it, a phenomenon known as steric hindrance. wikipedia.orgstackexchange.com This often results in electrophilic substitution occurring preferentially at the less hindered para position. stackexchange.com While it is an ortho-para director due to its electron-donating inductive effect, the steric factor frequently dominates, altering product ratios. wikipedia.orgstackexchange.com In some contexts, the strain induced by bulky groups can even lead to an increase in reaction rates, an effect termed steric acceleration. nih.gov

The methyl and nitro groups introduce distinct electronic modifications to the benzene ring.

Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect and hyperconjugation. wikipedia.org This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. It is considered an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups (EWGs). Through both a strong inductive effect (-I) and a resonance effect (-M), it significantly reduces the electron density of the ring. stackexchange.comnist.gov This deactivates the ring towards electrophilic substitution, making reactions slower compared to benzene. libretexts.org The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. nih.govyoutube.com

The simultaneous presence of these groups, as in 1-tert-butyl-3-methyl-5-nitrobenzene, creates a complex electronic environment where their directing effects are combined. fiveable.me

Table 1: Comparison of Substituent Effects

| Substituent | Electronic Effect | Directing Influence | Ring Activity |

|---|---|---|---|

| -C(CH₃)₃ | Electron Donating (Inductive) | Ortho, Para | Activating |

| -CH₃ | Electron Donating (Inductive, Hyperconjugation) | Ortho, Para | Activating |

| -NO₂ | Electron Withdrawing (Inductive, Resonance) | Meta | Deactivating |

Historical Context and Evolution of Research on Substituted Nitrobenzenes

The study of nitrobenzenes dates back to the 19th century with the discovery of nitration reactions, which involve treating aromatic compounds with a mixture of nitric and sulfuric acids. libretexts.org Initially, research focused on the synthesis of simple nitroaromatics and their conversion into dyes and explosives. Over time, the focus has shifted towards understanding the subtle interplay of substituent effects on reaction mechanisms and rates. wikipedia.org Investigations into the nitration of substituted benzenes, such as those with bulky alkyl groups, have provided deep insights into the balance between electronic directing effects and steric hindrance. researchgate.net Modern research continues to explore these molecules for applications in materials science and as versatile intermediates in complex organic synthesis. libretexts.org

Scope and Objectives for Advanced Research on this compound

The compound this compound serves as an excellent model for studying the principles of electrophilic aromatic substitution on a polysubstituted ring. The synthesis of this molecule, typically via the nitration of 1-tert-butyl-3-methylbenzene, presents a case where directing effects are cooperative. Both the tert-butyl and methyl groups are ortho-para directors. wikipedia.orgstackexchange.com They both direct the incoming nitro group to the C5 position (para to the methyl group and meta to the tert-butyl group). Substitution at other activated positions, such as C2, C4, and C6, is sterically hindered by the bulky tert-butyl group or by being positioned between two substituents. libretexts.orgopenstax.org

Advanced research objectives for this compound would include:

Precise determination of the product distribution from the nitration of 1-tert-butyl-3-methylbenzene to quantify the directing power and steric hindrance of the substituents.

Acquisition of detailed spectroscopic data to correlate with theoretical models of its molecular structure and electron distribution.

Investigation of its utility as a precursor for synthesizing novel, sterically hindered aromatic amines and other complex derivatives.

Below are the physical properties of the precursor and the predicted spectroscopic data for this compound.

Table 2: Physical Properties of 1-tert-butyl-3-methylbenzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ |

| Molar Mass | 148.24 g/mol |

| Appearance | Colorless liquid |

| Density | 0.866 g/mL |

| Melting Point | -41 °C |

| Boiling Point | 189 °C |

Data sourced from references stenutz.euchembk.com.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Singlet for tert-butyl protons (~1.3 ppm).- Singlet for methyl protons (~2.4 ppm).- Three distinct signals for the aromatic protons in the region of 7.5-8.0 ppm. |

| ¹³C NMR | - Signals for tert-butyl carbons (quaternary and methyls).- Signal for methyl carbon.- Six distinct signals for the aromatic carbons, including the carbon attached to the nitro group (downfield). |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹).- C-H stretching bands for alkyl and aromatic protons (~2850-3100 cm⁻¹).- Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 193.- A significant peak at M-15, corresponding to the loss of a methyl group from the tert-butyl substituent. |

Predictions are based on standard spectroscopic correlations and data from analogous compounds such as 1-tert-butyl-3-nitrobenzene (B1583637). nist.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJZYSCDJLTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Reaction Pathways of 1 Tert Butyl 3 Methyl 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Studies on Hindered Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.publibretexts.org

Influence of Steric and Electronic Factors on Nucleophilic Attack

The reactivity of 1-tert-butyl-3-methyl-5-nitrobenzene in SNAr reactions is profoundly influenced by the electronic and steric nature of its substituents. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by reducing its electron density. pressbooks.pubnumberanalytics.com This effect is most pronounced at the ortho and para positions relative to the nitro group.

However, the presence of bulky alkyl groups, such as the tert-butyl and methyl groups, introduces significant steric hindrance. The tert-butyl group, in particular, is known to sterically hinder the approach of nucleophiles to the adjacent ortho positions on the benzene (B151609) ring. numberanalytics.comstackexchange.com This steric congestion can slow down the rate of nucleophilic attack. numberanalytics.com In the case of this compound, the positions ortho and para to the nitro group are occupied by the methyl and tert-butyl groups, meaning any SNAr reaction would likely involve displacement of a different leaving group if one were present at another position.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Nucleophilic Attack |

|---|---|---|---|---|

| Nitro (-NO₂) | 5 | Strongly electron-withdrawing (activating) | Moderate | Strongly promotes attack at ortho/para positions |

| tert-Butyl (-C(CH₃)₃) | 1 | Weakly electron-donating (deactivating) | Large | Hinders attack at adjacent positions |

| Methyl (-CH₃) | 3 | Weakly electron-donating (deactivating) | Small | Slightly hinders attack at adjacent positions |

Formation and Stability of Meisenheimer (σ-adduct) Intermediates

A key intermediate in SNAr reactions is the Meisenheimer complex, a negatively charged σ-adduct formed by the addition of a nucleophile to the aromatic ring. wikipedia.org The stability of this intermediate is crucial in determining the reaction's feasibility and rate. The negative charge in the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing groups. wikipedia.orgresearchgate.net

For this compound, the attack of a nucleophile would lead to the formation of a Meisenheimer complex where the negative charge is effectively stabilized by the nitro group through resonance. However, the steric bulk of the tert-butyl and methyl groups can influence the stability of this intermediate. Increased steric congestion around the site of nucleophilic attack can destabilize the Meisenheimer complex, potentially raising the activation energy for its formation. rsc.orgresearchgate.net While specific studies on the Meisenheimer complex of this compound are not prevalent, research on related nitroaromatic compounds shows that the formation of such complexes is a general feature of their reactivity with nucleophiles. nih.gov

Kinetic Isotope Effects in SNAr Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, including SNAr reactions. nih.govrsc.org By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step of the reaction. youtube.com

In the context of SNAr, a primary kinetic isotope effect would be expected if the departure of a leaving group, such as a hydrogen atom (in the case of a C-H activation), is the rate-limiting step. rsc.orgacs.org Conversely, the absence of a significant KIE suggests that the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step. youtube.com For many SNAr reactions, the addition of the nucleophile is the slow step. nih.gov While no specific KIE studies on this compound are documented, such experiments would be invaluable in confirming the rate-determining step of its SNAr reactions.

Photochemical Reactivity and Transformation Mechanisms

Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon exposure to light. These reactions often involve the excited state of the nitro group and can lead to a range of products.

Photoreduction Pathways to Hydroxylamines and Anilines

One of the most common photochemical reactions of nitroaromatic compounds is their reduction to the corresponding hydroxylamines and anilines. acs.org This process typically involves the photoexcited nitro compound abstracting a hydrogen atom from a suitable donor, such as a solvent or another reagent. The resulting radical species can then undergo further reactions to yield the reduced products.

For this compound, irradiation in the presence of a hydrogen donor would be expected to lead to the formation of 1-tert-butyl-3-methyl-5-hydroxylaminobenzene and subsequently 1-tert-butyl-3-methyl-5-aminobenzene (aniline). The specific pathway and product distribution can be influenced by the reaction conditions, including the wavelength of light and the nature of the hydrogen donor.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules of product formed per photon absorbed. The quantum yield of the photoreduction of this compound would be influenced by various competing processes, known as quenching mechanisms. instras.com

Solvent Effects on Photoreduction Processes

The photoreduction of nitroaromatic compounds is significantly influenced by the surrounding solvent medium. While direct studies on this compound are not extensively documented, the behavior of sterically hindered nitrobenzenes in various solvents provides valuable insights. The photolysis of such compounds in tertiary aliphatic amines, for instance, leads to an efficient photoreduction to hydroxylamine (B1172632) and aniline (B41778) derivatives. researchgate.net

The quantum yields for the conversion of sterically hindered nitrobenzenes demonstrate a marked dependence on the nature of the amine solvent. For example, the quantum yield for the conversion (Φconv) of representative hindered nitrobenzenes is significantly higher in triethylamine (B128534) compared to diethylamine. researchgate.net This suggests that the electron-donating ability and the steric bulk of the solvent play a crucial role in the photoreduction mechanism, which is proposed to proceed via an electron transfer pathway. researchgate.net This is supported by the small isotope effect observed when using deuterated solvents. researchgate.net

The general trend of solvent effects on the photochemistry of nitroaromatics indicates that the surrounding medium can influence excited-state lifetimes and decay pathways. For nitrobenzene (B124822), for example, hydrogen bonding with water molecules has been found to slow down the internal conversion from the first excited singlet state (S1) back to the ground state (S0). acs.org In contrast, the photochemistry in other organic solvents like methanol, acetonitrile, and cyclohexane (B81311) can differ, highlighting the role of solvent polarity and specific solute-solvent interactions. acs.org For sterically hindered compounds like this compound, the choice of solvent is therefore critical in dictating the efficiency and outcome of photoreduction processes.

Table 1: Quantum Yields for Photoreduction of Sterically Hindered Nitrobenzenes in Different Amine Solvents This table is representative of the behavior of sterically hindered nitrobenzenes and provides a basis for understanding the potential reactivity of this compound.

| Sterically Hindered Nitrobenzene | Solvent | Quantum Yield (Φconv) |

| Compound 1a | Triethylamine | 0.47 |

| Compound 1c | Triethylamine | 0.25 |

| Compound 1d | Triethylamine | 0.39 |

| Representative Compound | Diethylamine | ~0.09 |

| Data sourced from a study on the photochemistry of sterically hindered nitrobenzenes. researchgate.net |

Photoinduced Nitric Oxide (NO) Release from Nitrobenzene Derivatives

A significant area of research for nitrobenzene derivatives is their ability to release nitric oxide (NO) upon photoirradiation. This property is of interest for developing photoactivated NO donors for various applications. Studies on hindered nitrobenzene derivatives, particularly those with ortho-alkyl substituents, have shown that they can serve as effective precursors for the controlled release of NO. acs.orgnih.govresearchgate.net

The mechanism of NO release is believed to involve the formation of an oxaziridine-like ring structure from a singlet-triplet crossing region, which then evolves to release NO. ucl.ac.uk The efficiency of this photoreaction is highly dependent on the molecular structure. nih.govucl.ac.uk

The conformation of the nitro group relative to the benzene ring is a critical factor in determining the NO-releasing activity. nih.gov Steric hindrance from ortho substituents, such as the methyl group in this compound, forces the nitro group to twist out of the plane of the aromatic ring. This conformational change is believed to be crucial for facilitating the photorelease of NO. nih.govucl.ac.uk Computational studies suggest that the pathway to NO release proceeds through a reactive singlet-triplet crossing, and the energy barrier to reach this crossing is influenced by the initial conformation of the nitro group. ucl.ac.uk For hindered nitrobenzenes, this twisted conformation can promote the necessary electronic and structural rearrangements for NO release. acs.orgnih.gov

Photoinduced Oxygen Atom Transfer Reactions

Nitroaromatic compounds can act as oxygen atom transfer reagents under photochemical conditions. This reactivity has been exploited for the anaerobic cleavage of alkenes, providing an alternative to traditional methods like ozonolysis. researchgate.netchemrxiv.org The reaction is initiated by the direct photoexcitation of the nitroarene, which then engages in a radical cycloaddition with the alkene to form a 1,3,2-dioxazolidine intermediate. This intermediate subsequently fragments to yield the carbonyl products. researchgate.netchemrxiv.org

A study utilizing a tert-butyl substituted nitroarene as an intramolecular hydrogen atom transfer (HAT) probe provides evidence for the involvement of an oxygen-centered radical intermediate. researchgate.net Upon irradiation, this compound cleanly afforded the 1,6-HAT product, supporting the notion that the photoexcited nitro group can abstract a hydrogen atom from a nearby alkyl side chain. This intramolecular oxygen transfer highlights the potential for this compound to participate in similar photoinduced oxygen atom transfer reactions, either intramolecularly or intermolecularly with a suitable substrate.

Electrochemical Reduction Mechanisms and Electrocatalytic Applications

The electrochemical reduction of nitroaromatic compounds is a key transformation for the synthesis of anilines. This process can proceed through different mechanistic pathways, primarily direct and redox-mediated reduction.

Direct electrochemical reduction of nitrobenzenes at a cathode surface often suffers from a lack of selectivity and can be plagued by competing reactions, such as the hydrogen evolution reaction. nih.govnih.gov This can lead to the formation of undesired byproducts and lower the efficiency of aniline production. nih.gov

In contrast, redox-mediated electrochemical reduction offers a more selective and sustainable alternative. nih.govnih.gov This approach utilizes a redox mediator, such as a polyoxometalate, which is first reduced at the cathode. nih.gov The reduced mediator then reacts with the nitrobenzene derivative in the bulk solution to effect its reduction to the corresponding aniline, while the mediator itself is re-oxidized. nih.gov This catalytic cycle can significantly improve the selectivity for the desired aniline product by avoiding the direct interaction of the nitroarene with the electrode surface, thereby suppressing side reactions. nih.gov For sterically hindered substrates like this compound, which might have slower direct reduction kinetics, a redox-mediated approach could be particularly advantageous in achieving high conversion and selectivity. nih.govacs.org

Table 2: Comparison of Direct and Redox-Mediated Electrochemical Reduction of Nitroarenes This table summarizes the general characteristics of the two main electrochemical reduction pathways for nitroarenes, which are applicable to this compound.

| Feature | Direct Electrochemical Reduction | Redox-Mediated Electrochemical Reduction |

| Reaction Locus | Electrode Surface | Bulk Solution |

| Selectivity | Often low, with side products | High selectivity for aniline |

| Competing Reactions | Hydrogen evolution is common | Suppressed hydrogen evolution |

| Mediator | Not applicable | e.g., Polyoxometalates |

| Efficiency for Hindered Substrates | Can be low | Generally higher |

| Information compiled from studies on the electrochemical reduction of nitrobenzenes. nih.govnih.govnih.gov |

Chemoselectivity Control in Electrocatalytic Transformations

The electrocatalytic reduction of nitroaromatic compounds is a cornerstone of synthetic chemistry, providing a pathway to valuable aminoaromatics. In the context of a molecule like this compound, which possesses both a reducible nitro group and stable alkyl substituents, achieving high chemoselectivity is paramount. The primary goal is the selective transformation of the nitro group into an amine, hydroxylamine, or other desired functional group, while leaving the tert-butyl and methyl groups, as well as the aromatic ring, intact.

Control over chemoselectivity in these transformations is typically managed by carefully tuning the electrochemical reaction conditions. Key parameters include the electrode material, the applied potential, the solvent system, and the supporting electrolyte. For the reduction of nitroarenes to their corresponding anilines, a six-electron process, controlling the cathode potential is crucial to prevent over-reduction or undesired side reactions. acs.org

The choice of catalyst plays a significant role. Materials like leaded bronze, glassy carbon, and various metal-modified electrodes have been employed to facilitate the reduction of nitro groups. acs.org For instance, the use of samarium intermediates has been shown to be highly effective for the synthesis of aniline derivatives from nitroarenes with high yields. acs.org In the case of this compound, a catalyst system would be chosen to have a high affinity for the nitro group while exhibiting minimal interaction with the C-H bonds of the alkyl groups. The steric hindrance presented by the bulky tert-butyl group may also influence the interaction of the nitro group with the catalyst surface, a factor that can be exploited to enhance selectivity.

Recent advancements have highlighted the use of dual active-site catalysts, which can synergistically bind different parts of the reactant molecule to promote a specific reaction pathway. rsc.org For a substituted nitroarene, this could involve one type of active site binding the nitro group and another stabilizing the aromatic ring, thus facilitating the desired hydrogenation. rsc.org This approach allows for highly selective transformations under mild, ambient conditions. rsc.org

Sustainable Approaches in Electrochemical Synthesis of Nitroaromatic Derivatives

The drive towards green chemistry has spurred the development of sustainable electrochemical methods for the synthesis of nitroaromatic derivatives. rsc.org Traditional chemical reductions often rely on stoichiometric metal reductants (like iron, zinc, or tin) in acidic media, which generate large quantities of metallic sludge and other environmentally harmful byproducts. rsc.org Electrosynthesis offers a cleaner alternative by using electrons as the primary reagent, thereby minimizing waste.

Sustainable approaches in this field focus on several key areas:

Renewable Energy Sources: Electrochemical syntheses can be powered by renewable electricity from solar or wind sources, significantly lowering the carbon footprint of the process. rsc.org

Green Solvents: Replacing volatile and toxic organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids is a major goal. The electrochemical reduction of nitro derivatives has been successfully carried out in aqueous systems, often with the aid of supporting electrolytes like H₂SO₄. acs.org

Atom Economy: Electrochemical methods can be designed to have high atom economy. For example, in the reduction of a nitro group to an amine, the oxygen atoms from the nitro group can be converted to water, with protons often supplied by the solvent. The counter-reaction at the anode is frequently the oxidation of water to produce oxygen gas, a harmless byproduct. acs.org

Catalyst Development: Research is ongoing to develop robust, recyclable, and earth-abundant catalysts to replace those based on precious metals. Carbon-based materials like graphite (B72142) and boron-doped diamond (BDD), as well as catalysts based on molybdenum or samarium, have shown promise in the efficient and sustainable reduction of nitroaromatics. acs.orgrsc.org

The application of these principles to the synthesis of derivatives from this compound would involve its reduction in a divided cell using a stable, non-toxic catalyst and an aqueous electrolyte, powered by a renewable energy source. This approach aligns with the goals of sustainable chemistry by providing a pathway to valuable chemical intermediates while minimizing environmental impact. acs.orgrsc.org

Thermal Decomposition Pathways and Stability Studies

Unimolecular Decomposition Mechanisms (e.g., C-N Bond Dissociation)

For many nitroaromatic compounds, the primary and most common unimolecular decomposition pathway initiated by thermal energy is the homolytic cleavage of the carbon-nitro (C–NO₂) bond. dtic.milresearchgate.net This bond is typically the weakest in the molecule, and its dissociation energy dictates the initial step of the decomposition cascade.

C–NO₂ Bond Homolysis: C₁₀H₁₃NO₂ (this compound) → •C₁₀H₁₃ (tert-butyl-methylphenyl radical) + •NO₂

This initial bond scission results in the formation of a substituted phenyl radical and a nitrogen dioxide radical. researchgate.net The energy required for this step is a key indicator of the compound's thermal stability. For comparison, the C-N bond dissociation energy in nitrobenzene is approximately 62.1 kcal/mol. researchgate.net The presence of electron-donating alkyl groups, such as tert-butyl and methyl, on the aromatic ring can influence this bond energy.

Alternative unimolecular pathways, such as nitro-nitrite rearrangement (isomerization to a phenyl nitrite), have also been identified for nitroaromatics. researchgate.net This rearrangement can be followed by the cleavage of the O-N bond to produce a phenoxy radical and a nitric oxide radical.

Nitro-Nitrite Rearrangement: C₁₀H₁₃NO₂ → C₁₀H₁₃ONO (tert-butyl-methylphenyl nitrite) → C₁₀H₁₃O• (tert-butyl-methylphenoxy radical) + •NO

The competition between direct C–NO₂ bond cleavage and the nitro-nitrite rearrangement pathway is highly dependent on the specific molecular structure and the temperature. researchgate.netcapes.gov.br

Radical Formation and Rearrangement Processes

Following the initial unimolecular decomposition, the resulting radical species can undergo a variety of subsequent reactions, leading to a complex mixture of final products. The primary radicals formed from this compound would be the 3-tert-butyl-5-methylphenyl radical and nitrogen dioxide (•NO₂).

These initial radicals can participate in several processes:

Radical Coupling: Phenyl radicals can couple with each other to form biphenyl (B1667301) derivatives. The tert-butyl-methylphenyl radical could also react with •NO₂ or other radical species present in the system. researchgate.net

Hydrogen Abstraction: The highly reactive phenyl radical can abstract hydrogen atoms from other molecules, including parent molecules or intermediates, to form 1-tert-butyl-3-methylbenzene.

Further Fragmentation: The bulky tert-butyl group on the phenyl radical may itself be susceptible to fragmentation under high-temperature conditions, potentially leading to the formation of isobutene and a methylphenyl radical.

Interactive Data Tables

Table 1: General Electrochemical Reduction Potentials of Related Nitroaromatic Compounds (Illustrative data for context; specific values for this compound are not available in the provided sources)

| Compound | Reduction Product | Typical Conditions | Notes |

|---|---|---|---|

| Nitrobenzene | Aniline | Aqueous H₂SO₄, Pb or Cu cathode | A standard model for nitroarene reduction. |

| m-Nitrotoluene | m-Toluidine | Electrocatalytic hydrogenation | Shows reduction of nitro group in presence of a methyl group. |

| 4-Nitrostyrene | 4-Vinylaniline | Mo₂C@MoS₂ catalyst | Demonstrates chemoselective reduction of the nitro group over a vinyl group. rsc.org |

Table 2: Comparative C-N Bond Dissociation Energies (BDE) for Nitroaromatic Compounds (Illustrative data to show substituent effects; specific value for this compound not available)

| Compound | C-N BDE (kcal/mol) | Reference Context |

|---|---|---|

| Nitrobenzene | ~62.1 | Theoretical calculations for gas-phase decomposition. researchgate.net |

| o-Nitrotoluene | Lower than nitrobenzene due to ortho effect | Decomposition is often initiated by intramolecular H-abstraction rather than direct C-N scission at lower temperatures. dtic.milcapes.gov.br |

| Nitromethane | ~60 | Included as a simple reference for C-N bond strength in a nitro compound. dtic.mil |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Tert Butyl 3 Methyl 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about connectivity, molecular conformation, and dynamic processes.

High-resolution ¹H and ¹³C NMR spectra are crucial for the initial structural verification and purity assessment of 1-tert-butyl-3-methyl-5-nitrobenzene. The substitution pattern—a nitro group, a tert-butyl group, and a methyl group at the 1, 3, and 5 positions—results in a unique set of signals corresponding to the chemically non-equivalent nuclei in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents. The electron-withdrawing nitro group strongly deshields the ortho and para protons, while the electron-donating alkyl groups provide a shielding effect. In this 1,3,5-substitution pattern, the aromatic protons would appear as distinct singlets or narrowly coupled multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atoms directly bonded to the electron-withdrawing nitro group and the bulky alkyl groups, along with the other aromatic carbons, will resonate at characteristic frequencies. oregonstate.edu Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on data from analogous compounds such as 1,3-dimethyl-5-nitrobenzene, 1-tert-butyl-3-nitrobenzene (B1583637), and 1,3,5-trimethylbenzene. niscpr.res.instackexchange.comdocbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic C-H (H2/H6) | 7.8 - 8.1 | 120 - 125 | Ortho to the strongly electron-withdrawing NO₂ group, leading to significant deshielding. |

| Aromatic C-H (H4) | 7.5 - 7.7 | 130 - 135 | Para to the NO₂ group, also deshielded but to a lesser extent than the ortho positions. |

| Methyl (-CH₃) | 2.4 - 2.6 | 20 - 22 | Typical range for a methyl group attached to an aromatic ring. |

| Tert-butyl (-C(CH₃)₃) | 1.3 - 1.5 | 30 - 32 | Characteristic chemical shift for tert-butyl protons. |

| Quaternary C-NO₂ | - | 148 - 150 | Carbon attached to the nitro group, highly deshielded. |

| Quaternary C-tert-butyl | - | 150 - 152 | Steric and electronic effects of the tert-butyl group influence this ipso-carbon shift. |

| Quaternary C-methyl | - | 138 - 140 | Ipso-carbon attached to the methyl group. |

| Quaternary C of t-butyl | - | 34 - 36 | Quaternary carbon of the tert-butyl substituent itself. |

For an unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules, two-dimensional (2D) NMR experiments are essential. wikipedia.org These techniques reveal correlations between nuclei, confirming the molecular skeleton. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.org For this compound, COSY would show cross-peaks between the aromatic protons (H2, H4, and H6), confirming their through-bond proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org It allows for the definitive assignment of each protonated carbon signal by linking the known ¹H shifts to their corresponding ¹³C shifts. For example, the aromatic proton at ~7.9 ppm would show a cross-peak to the aromatic carbon at ~122 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). nih.gov This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this molecule would include signals from the tert-butyl protons to the ipso-aromatic carbon (C3) and the adjacent aromatic carbons (C2 and C4), and from the methyl protons to their ipso-carbon (C5) and adjacent aromatic carbons (C4 and C6).

Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | Aromatic H2 ↔ Aromatic H6, Aromatic H4 ↔ Aromatic H2/H6 (weak, ⁴J) | Confirms the connectivity of the aromatic protons on the ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Aromatic H ↔ Aromatic C, Methyl H ↔ Methyl C, Tert-butyl H ↔ Tert-butyl C | Directly links each proton to its attached carbon, assigning all protonated carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Tert-butyl H ↔ C2, C3(ipso), C4; Methyl H ↔ C4, C5(ipso), C6; Aromatic H2 ↔ C4, C6, C-NO₂ | Confirms the substitution pattern by linking alkyl groups to specific aromatic carbons, including quaternary ones. |

Dynamic NMR (DNMR) is used to study time-dependent processes in molecules, such as conformational changes and restricted bond rotations that occur on the NMR timescale. sikhcom.net In this compound, the rotation of the bulky tert-butyl group and the nitro group can be sterically hindered.

At room temperature, the rotation around the C-C bond of the tert-butyl group is typically fast, resulting in a single sharp singlet for the nine equivalent protons. However, at sufficiently low temperatures, this rotation can slow down. If the rotational barrier is high enough, decoalescence and splitting of the tert-butyl signal may be observed, allowing for the calculation of the rotational energy barrier (typically in the range of 5-10 kcal/mol for tert-butyl groups). aip.orgnih.gov Similarly, hindered rotation of the nitro group, which can influence the electronic environment of the adjacent aromatic protons, could also be investigated by variable-temperature NMR studies. researchgate.net

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. thermofisher.com These two techniques are often complementary.

The FTIR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups. wikipedia.org

Nitro Group (NO₂): The nitro group has two very strong and characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears as a strong band in the FTIR spectrum between 1500 and 1560 cm⁻¹. The symmetric stretch (ν_s(NO₂)) appears as another strong band between 1330 and 1370 cm⁻¹. esisresearch.orgresearchgate.net Bending vibrations of the NO₂ group are also observable at lower frequencies.

Alkyl Groups (Tert-butyl and Methyl): The C-H stretching vibrations of the tert-butyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations (scissoring, rocking, and wagging) for these groups will appear in the 1350-1470 cm⁻¹ region. niscpr.res.in

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring usually produce a series of bands in the 1450-1620 cm⁻¹ region. niscpr.res.in Out-of-plane (OOP) C-H bending vibrations are found between 700 and 900 cm⁻¹, and their pattern can be indicative of the ring substitution pattern.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong / Medium |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong / Strong |

| Nitro (NO₂) | Scissoring (Bending) | 830 - 870 | Medium / Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium / Strong |

| Alkyl C-H | Stretching | 2850 - 3000 | Strong / Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | Medium-Strong / Medium-Strong |

| Alkyl C-H | Bending | 1350 - 1470 | Medium / Medium |

| C-N | Stretching | 1100 - 1150 | Medium / Medium |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 | Strong / Weak |

Vibrational spectroscopy can also offer insights into the molecule's three-dimensional structure. Steric hindrance between the bulky tert-butyl group, the methyl group, and the adjacent nitro group can force the nitro group to twist out of the plane of the benzene ring. Such a conformational change would affect the extent of electronic conjugation between the nitro group and the ring.

This twisting can lead to shifts in the frequencies and changes in the intensities of the NO₂ and aromatic ring vibrational modes. icm.edu.plresearchgate.net For instance, a decrease in conjugation typically results in a slight increase in the NO₂ symmetric stretching frequency. Detailed analysis, often supported by Density Functional Theory (DFT) calculations, can correlate these spectral features with the specific dihedral angle of the nitro group relative to the aromatic ring, thus providing a picture of the molecule's preferred conformation in the solid state (FTIR/Raman) or in solution. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For organic molecules, the most significant transitions involve π electrons in conjugated systems.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its aromatic system. The benzene ring, being a conjugated system of alternating double and single bonds, gives rise to characteristic π → π* transitions. youtube.comlibretexts.org In these transitions, an electron from a π bonding orbital (the Highest Occupied Molecular Orbital or HOMO) is excited to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.org The presence of substituents on the benzene ring, such as the nitro (NO₂), tert-butyl, and methyl groups, modifies the energy levels of these orbitals and, consequently, the wavelength of maximum absorption (λₘₐₓ).

The nitro group, being a strong electron-withdrawing group, extends the conjugation of the π system through its own π bonds. This extension of conjugation generally leads to a decrease in the HOMO-LUMO energy gap. youtube.com According to the principles of UV-Vis spectroscopy, a smaller energy gap corresponds to absorption at a longer wavelength, an effect known as a bathochromic or red shift. libretexts.orglibretexts.org Benzene itself displays a group of absorption bands around 254 nm. libretexts.org The introduction of a nitro group and alkyl substituents on the benzene ring in this compound is expected to cause a bathochromic shift of these bands. As conjugation in a system increases, the λₘₐₓ shifts to longer wavelengths. libretexts.orglibretexts.org

Table 1: Effect of Conjugation on UV-Vis Absorption Maxima (λₘₐₓ)

| Compound | Conjugated System | λₘₐₓ (nm) |

|---|---|---|

| 1-Butene | Isolated C=C | 176 libretexts.org |

| 1,3-Butadiene | Conjugated diene | 217 libretexts.org |

| 1,3,5-Hexatriene | Conjugated triene | 258 libretexts.org |

This table illustrates the general principle that increasing conjugation leads to a bathochromic shift in λₘₐₓ.

UV-Vis spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. This is particularly useful for reactions involving changes in the chromophore, the part of the molecule responsible for light absorption. For instance, the reduction of the nitro group in this compound to an aniline (B41778) derivative would result in a significant change in the UV-Vis spectrum. The disappearance of the absorption band corresponding to the nitro-substituted aromatic ring and the appearance of a new band for the amino-substituted product can be quantitatively monitored to determine reaction kinetics.

Furthermore, this technique can be employed to detect the formation of transient intermediates. In photoinduced reactions of nitroarenes, for example, the formation of intermediates like nitrosobenzene (B162901) or azoxybenzene (B3421426) can be observed through the emergence of new absorption bands in the UV-Vis spectrum. acs.org Studies have shown that while an electron-donor-acceptor (EDA) complex might not be present in the ground state, irradiation can lead to new species with distinct visible light absorption, confirming the formation of reaction intermediates. acs.org By recording spectra at various time intervals, a kinetic profile of the reaction can be constructed, providing insight into the reaction mechanism.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula of this compound is C₁₁H₁₅NO₂. By calculating its theoretical (monoisotopic) mass and comparing it to the experimentally measured mass from an HRMS instrument, the molecular formula can be confidently confirmed. Any deviation between the measured and calculated mass would indicate an incorrect formula or the presence of impurities. This technique was used to confirm the adduct of a potential radical intermediate with a spin-trapping reagent in a study on nitroarene reactions. acs.org

Table 2: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Mass (Da) |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.1103 | Hypothetical experimental value |

This table demonstrates how the calculated exact mass based on the molecular formula is used in HRMS for confirmation. The value for the related compound is from PubChem.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a GC-MS analysis, a complex mixture is first injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. nih.gov

This method is exceptionally well-suited for analyzing the reaction mixture from the synthesis or subsequent reactions of this compound. It can effectively separate the desired product from starting materials, solvents, and any side-products formed during the reaction. By analyzing the mass spectrum of each separated peak, these by-products can be identified. The NIST Mass Spectrometry Data Center provides reference spectra that can be used to identify known compounds. nih.govnist.gov For example, the mass spectrum of the related compound 1-tert-butyl-3-nitrobenzene shows a molecular ion peak and characteristic fragment peaks that aid in its identification. nih.gov

Table 3: Representative GC-MS Fragmentation Data for a Related Compound (1-tert-Butyl-3-nitrobenzene)

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 179 | Molecular Ion (M⁺) nih.gov |

| 164 | Loss of a methyl group (-CH₃) nih.gov |

| 136 | Loss of a nitro group (-NO₂) nih.gov |

This table shows typical fragmentation data obtained from a GC-MS analysis, which is used to identify compounds based on their unique fragmentation patterns.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals or radical ions. Nitroaromatic compounds are well-known to undergo single-electron transfer (SET) reactions to form radical anions.

In the context of this compound, ESR spectroscopy would be the definitive method to detect the formation of its radical anion intermediate during a chemical or photochemical reaction. For example, in studies of photoinduced reactions involving nitroarenes, the involvement of a radical pathway can be confirmed by detecting the characteristic ESR signal of the radical species. acs.org Often, the radical intermediates are too short-lived to be observed directly. In such cases, a technique called spin trapping is used. A "spin trap," such as phenyl t-butyl nitrone (PBN), is added to the reaction mixture. It reacts with the transient radical to form a more stable radical adduct, which can then be detected by ESR. acs.org The detection of an organic radical signal (with a specific g-value) provides conclusive evidence for a radical mechanism. acs.org

Absence of Crystallographic Data for this compound

A comprehensive search for empirical data on the solid-state structure of this compound has revealed a significant gap in the scientific literature. At present, no published X-ray crystallography studies for this specific compound are available.

Searches in chemical and crystallographic databases, as well as the broader scientific literature, did not yield any specific entries detailing the crystal structure, unit cell parameters, space group, or precise molecular geometry of this compound.

While research on the crystallographic analysis of other substituted nitrobenzenes exists, these findings are not directly transferable. nih.govnih.govresearchgate.netacs.org The solid-state packing and molecular conformation of a crystalline compound are highly sensitive to the specific nature and placement of its substituents. The interplay of steric and electronic effects from the tert-butyl, methyl, and nitro groups on the benzene ring would uniquely determine its crystal lattice.

Similarly, studies on molecules containing tert-butyl and methyl groups provide general insights into their conformational preferences but cannot be used to construct a detailed and accurate crystallographic model for the title compound. rsc.orgrsc.org

Therefore, without experimental X-ray diffraction data, any discussion under the section "4.6. X-ray Crystallography for Solid-State Structural Analysis" would be purely speculative and would not meet the required standards of scientific accuracy. The generation of detailed research findings and data tables for this compound is contingent on future experimental work that includes its synthesis, crystallization, and subsequent X-ray crystallographic analysis.

Computational and Theoretical Chemistry Studies of 1 Tert Butyl 3 Methyl 5 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict molecular structures, energies, and various spectroscopic properties. For a molecule like 1-tert-butyl-3-methyl-5-nitrobenzene, these methods would be invaluable in understanding its behavior.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

A fundamental aspect of understanding a molecule's reactivity and properties lies in its electronic structure. Quantum chemical calculations can provide detailed insights into the distribution of electrons within this compound.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. In a typical substituted nitrobenzene (B124822), the HOMO is often localized on the benzene (B151609) ring, while the LUMO is predominantly associated with the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: The presence of substituents on the benzene ring significantly influences the distribution of electron density. In this compound, the nitro group is a strong electron-withdrawing group, leading to a partial positive charge on the atoms of the benzene ring, particularly at the ortho and para positions relative to the nitro group. The tert-butyl and methyl groups are weak electron-donating groups, which would slightly counteract this effect. A quantitative analysis of the partial atomic charges can be obtained through methods like Natural Bond Orbital (NBO) analysis.

Electrostatic Potentials (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential would be expected around the oxygen atoms of the nitro group, while the regions around the hydrogen atoms of the benzene ring would exhibit a positive potential.

A hypothetical data table for the electronic properties of this compound, which could be generated from a DFT calculation, is presented below. Note: This data is illustrative and not based on actual calculations for this specific molecule.

| Property | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 D |

Conformational Analysis and Steric Strain Quantification

The presence of bulky substituents like the tert-butyl group necessitates a conformational analysis to identify the most stable three-dimensional arrangement of the atoms.

Conformational Analysis: The rotation around the single bonds connecting the tert-butyl and methyl groups to the benzene ring, as well as the bond between the nitro group and the ring, can lead to different conformers. The primary factor influencing the preferred conformation is the minimization of steric hindrance between the substituents and the adjacent atoms. It is expected that the tert-butyl group would adopt a staggered conformation relative to the ortho hydrogen atoms to minimize repulsive interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis predicts the frequencies of the fundamental modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

For this compound, the vibrational spectrum would be characterized by several key features:

C-H stretching vibrations of the aromatic ring and the alkyl groups.

C=C stretching vibrations within the benzene ring.

NO2 stretching vibrations: The symmetric and asymmetric stretching modes of the nitro group typically appear as strong bands in the IR spectrum. scirp.orgresearchgate.net

C-N stretching vibration.

Vibrations associated with the tert-butyl and methyl groups, such as bending and rocking modes.

A comparison of calculated and experimental vibrational frequencies can provide confidence in the accuracy of the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. msu.edu

Below is an illustrative table showing a hypothetical correlation between calculated and expected experimental vibrational frequencies for key modes in this compound. Note: This data is for illustrative purposes and not based on experimental or calculated data for this molecule.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1550 | ~1530 |

| NO₂ Symmetric Stretch | 1355 | ~1345 |

| C-H Aromatic Stretch | 3100 | ~3080 |

| C-H Aliphatic Stretch | 2980 | ~2960 |

| C=C Aromatic Stretch | 1610 | ~1600 |

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

Calculation of Activation Energies and Reaction Free Energies

Activation Energies: By locating the transition state structure on the potential energy surface, the activation energy can be determined as the energy difference between the transition state and the reactants. researchgate.net This value is crucial for predicting the rate of a reaction.

Reaction Free Energies: The difference in free energy between the products and the reactants determines the spontaneity of a reaction under given conditions. A negative reaction free energy indicates a spontaneous process.

For example, in the context of the synthesis of this compound via the nitration of 1-tert-butyl-3-methylbenzene, computational studies could be used to determine the activation energies for the formation of the different possible isomers, thus providing insight into the regioselectivity of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out the reaction pathway connecting the transition state to the reactants and products. By following the IRC, chemists can verify that a located transition state indeed connects the desired reactants and products and can gain a more detailed understanding of the structural changes that occur along the reaction path. This analysis would be essential for confirming the mechanism of any reaction involving this compound.

Aromaticity Analysis in Substituted Nitrobenzenes

The substitution pattern on a benzene ring, featuring both electron-donating and electron-withdrawing groups, as well as sterically demanding substituents, can significantly influence the aromatic character of the ring. In this compound, the interplay of these substituent effects is a key area of computational investigation.

Aromaticity is a complex and multifaceted concept that is often quantified using various computational indices. Among the most common are the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion of aromaticity.

The HOMA index is a valuable tool for assessing the extent of π-electron delocalization in aromatic systems. For an ideal aromatic system like benzene, HOMA is defined as 1. Deviations from this value indicate a decrease in aromaticity. Substituents can modulate the HOMA value by altering the geometry of the benzene ring. Electron-withdrawing groups, such as the nitro group, tend to decrease aromaticity by localizing π-electron density. Conversely, electron-donating groups like alkyl substituents can either increase or have a negligible effect on aromaticity.

NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring (NICS(1)). Negative NICS values are indicative of aromaticity, with more negative values suggesting a higher degree of aromatic character. The presence of substituents alters the magnetic environment of the ring, thereby affecting the NICS values.

To illustrate the modulation of aromaticity by these substituents, a hypothetical data table is presented below, showing plausible HOMA and NICS(1) values for a series of substituted benzenes, based on general trends observed in computational studies.

| Compound | Substituents | Expected HOMA Value | Expected NICS(1) (ppm) |

| Benzene | - | 1.000 | -10.0 |

| Toluene | -CH₃ | 0.995 | -9.8 |

| tert-Butylbenzene | -C(CH₃)₃ | 0.992 | -9.7 |

| Nitrobenzene | -NO₂ | 0.965 | -8.5 |

| 1,3,5-Trimethylbenzene | 3 x -CH₃ | 0.990 | -9.5 |

| This compound | -C(CH₃)₃, -CH₃, -NO₂ | ~0.950 | ~-8.0 |

| 1,3,5-Trinitrobenzene | 3 x -NO₂ | 0.890 | -7.0 |

| Note: The values for this compound are estimates based on the additive effects of the substituents and are intended for illustrative purposes. |

The bulky tert-butyl group in this compound introduces significant steric hindrance. This steric strain can lead to out-of-plane distortions of the substituents and even slight puckering of the benzene ring itself. Such deviations from planarity disrupt the optimal overlap of p-orbitals, which is a fundamental requirement for aromaticity.

The interplay between the electronic effects of the substituents and the steric hindrance they impose makes predicting the precise aromatic character of this compound a complex computational task. High-level quantum mechanical calculations would be necessary to accurately model the geometry and electronic structure of the molecule and to quantify the impact of steric hindrance on its aromaticity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. nih.govnih.gov An MD simulation of this compound, either in a solvent or in a condensed phase, would provide valuable information about its conformational flexibility, intermolecular interactions, and bulk properties.

The simulation would typically involve defining a force field that accurately describes the intramolecular and intermolecular forces of the system. For this compound, this would include parameters for bond stretching, angle bending, and torsional potentials, as well as non-bonded interactions such as van der Waals forces and electrostatic interactions.

An MD simulation could elucidate several key aspects of the behavior of this compound:

Conformational Dynamics: The simulation would reveal the rotational dynamics of the tert-butyl and methyl groups, as well as the nitro group. The degree of rotational freedom of the nitro group would be of particular interest, as it is influenced by both electronic effects (conjugation with the ring) and steric hindrance from the adjacent methyl and tert-butyl groups.

Intermolecular Interactions: In a condensed phase simulation, the nature of the intermolecular interactions between molecules of this compound could be analyzed. This would include studying the potential for π-π stacking interactions between the aromatic rings and the role of the polar nitro group in directing intermolecular associations.

Solvation Effects: If the simulation is performed in a solvent, the structure of the solvation shell around the molecule could be characterized. This would provide insights into how the solvent molecules arrange themselves around the hydrophobic alkyl groups and the polar nitro group. researchgate.netacs.org

While specific MD simulation studies on this compound are not prevalent in the literature, simulations of similar nitroaromatic compounds have been performed to understand their behavior in various environments. nih.govnih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative structure-reactivity relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical reaction. mdpi.comnih.govresearchgate.netresearchgate.net For this compound and its derivatives, QSRR studies can provide valuable insights into how changes in the substituent pattern affect their reactivity.

The Hammett equation is a classic example of a linear free-energy relationship that forms the basis of many QSRR studies. wikipedia.orgpharmacy180.comnumberanalytics.com It relates the reaction rate or equilibrium constant of a reaction to the electronic properties of the substituents on an aromatic ring. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing ability of a substituent.

For this compound, the substituents have the following approximate Hammett constants (σ_meta):

| Substituent | Hammett Constant (σ_meta) | Electronic Effect |

| tert-Butyl | -0.10 | Weakly electron-donating |

| Methyl | -0.07 | Weakly electron-donating |

| Nitro | +0.71 | Strongly electron-withdrawing |

| Note: These are standard Hammett constants and may vary slightly depending on the specific reaction and conditions. |

The strongly positive σ_meta value for the nitro group indicates its powerful electron-withdrawing nature, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. libretexts.org The negative σ_meta values for the tert-butyl and methyl groups signify their weak electron-donating character through an inductive effect.

In a QSRR model for the reactivity of derivatives of this compound, the Hammett constants of any additional substituents would be key descriptors. However, the simple Hammett equation does not explicitly account for steric effects. Given the presence of the bulky tert-butyl group, a more advanced QSRR model would need to incorporate steric parameters, such as Taft's steric parameter (Es) or computational descriptors of molecular size and shape.

A well-constructed QSRR model can be used to predict the reactivity of related derivatives of this compound that have not yet been synthesized or tested. rsc.org For example, a model could be developed to predict the rate of a particular reaction, such as a nucleophilic aromatic substitution, for a series of compounds where the methyl group is replaced by other alkyl groups, or where additional substituents are introduced onto the ring.

The development of such a model would involve:

Synthesizing a series of related compounds.

Measuring their reactivity in a specific reaction.

Calculating a set of molecular descriptors for each compound, including electronic parameters (like Hammett constants), steric parameters, and other properties such as hydrophobicity (logP).

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov

Such a QSRR model would be a valuable tool for understanding the factors that govern the reactivity of this class of compounds and for designing new molecules with desired reactivity profiles.

Research Applications and Transformative Potentials of 1 Tert Butyl 3 Methyl 5 Nitrobenzene in Fundamental Chemical Science

Precursor in the Synthesis of Advanced Organic Intermediates

The strategic placement of functional groups on the 1-tert-butyl-3-methyl-5-nitrobenzene scaffold makes it an important starting material for the synthesis of more complex molecular architectures.

Building Block for Complex Polycyclic Systems and Heterocycles

While direct, specific examples of using this compound to build complex polycyclic and heterocyclic systems are not extensively detailed in readily available literature, its derivatives are instrumental. The corresponding amine, 3-tert-butyl-5-methylaniline, obtained via nitro reduction, is a key intermediate. This aniline (B41778) derivative can undergo a variety of classical and modern organic reactions to form fused ring systems. For instance, anilines are common precursors in reactions such as the Skraup synthesis for quinolines or the Friedländer annulation for quinolines and other related heterocycles. The bulky tert-butyl group can direct the regioselectivity of these cyclization reactions and influence the final properties of the resulting polycyclic or heterocyclic compound.

Synthesis of Functionalized Amines via Nitro Reduction

The reduction of the nitro group in this compound to an amine is a fundamental and widely utilized transformation. nih.gov This reaction yields 3-tert-butyl-5-methylaniline, a significantly more versatile synthetic intermediate. The conversion of nitroarenes to anilines is a cornerstone of industrial and laboratory synthesis.

The reduction can be accomplished through various methods, each with its own set of advantages. Common approaches include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel on a carbon support. It is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst offers a safer alternative to using gaseous hydrogen. For example, the reduction of a related nitro compound, tert-butyl 2-nitrophenylcarbamate, was successfully achieved using ferric chloride (FeCl₃) and hydrazine hydrate (B1144303) in methanol. nih.gov

The resulting 3-tert-butyl-5-methylaniline serves as a primary building block for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The amine functionality can be readily diazotized and converted to other functional groups or used in coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. science.gov

Role in the Development of New Catalytic Systems

The reactivity of the nitro group in this compound makes it an excellent model substrate for studying and developing new catalytic processes.

Substrate in Electrocatalytic and Photocatalytic Transformations

The reduction of nitroaromatic compounds is a key area of research in electrocatalysis and photocatalysis. These methods offer potentially greener and more efficient alternatives to traditional chemical reductants. This compound can serve as a substrate to test the efficacy of new electrode materials or photocatalysts. The goal is typically the selective reduction of the nitro group to an amine, hydroxylamine (B1172632), or other reduced species. The electronic environment of the nitro group, influenced by the tert-butyl and methyl substituents, can affect the reduction potential and the reaction pathway, providing valuable data for catalyst development.

Investigation of Heterogeneous and Homogeneous Catalysis for Nitro Group Chemistry

This compound is a useful tool for comparing the performance of different catalytic systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the reduction of nitroarenes, soluble transition metal complexes, such as those based on rhodium, can be employed. researchgate.net For instance, dirhodium caprolactamate has been shown to be an effective catalyst for generating radicals from tert-butyl hydroperoxide, which can then participate in oxidation reactions of anilines, the reverse reaction of nitro reduction. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their removal from the reaction mixture and allows for easier recycling. mdpi.com Metal nanoparticles supported on materials like carbon, silica, or alumina (B75360) are common heterogeneous catalysts for nitro reduction. The efficiency, selectivity, and reusability of these catalysts can be evaluated using this compound as a standard substrate. The steric hindrance from the tert-butyl group can also be used to probe the accessibility of the catalytic sites.

The reduction of a nitro group to an amine can proceed through a direct pathway involving nitroso and hydroxylamine intermediates, or a condensation pathway that forms azoxy and azo compounds. google.com Studying the reduction of this compound helps elucidate these mechanisms and design catalysts that favor the desired amine product. google.com

| Catalytic Method | Catalyst Type | Typical Reagents/Conditions | Product | Key Research Focus |

| Catalytic Hydrogenation | Heterogeneous | H₂, Pd/C, PtO₂ | 3-tert-butyl-5-methylaniline | Efficiency, selectivity, catalyst stability |

| Transfer Hydrogenation | Heterogeneous | Hydrazine, Ammonium formate, Pd/C | 3-tert-butyl-5-methylaniline | Safety, milder conditions |

| Metal-Acid Reduction | Homogeneous (in situ) | Fe/HCl, Sn/HCl | 3-tert-butyl-5-methylaniline | Stoichiometric, classic method |

| Electrocatalysis | Heterogeneous | Modified electrodes | 3-tert-butyl-5-methylaniline | Green chemistry, catalyst performance |

| Photocatalysis | Heterogeneous | Semiconductor photocatalysts (e.g., TiO₂) | 3-tert-butyl-5-methylaniline | Use of light energy, catalyst development |

Contributions to Materials Science Research

While direct applications of this compound in materials are not prominent, its derivatives, particularly the corresponding amine, are valuable in materials science. The introduction of the bulky tert-butyl group can significantly influence the properties of polymers and other materials.

For example, anilines are monomers for the synthesis of polyanilines, a class of conducting polymers. The incorporation of 3-tert-butyl-5-methylaniline into a polyaniline chain would be expected to:

Increase Solubility: The bulky, nonpolar tert-butyl groups can disrupt chain packing and improve the solubility of the polymer in common organic solvents, which is a major challenge in the processing of conducting polymers.

Modify Electronic Properties: The electron-donating methyl group and the steric effects of the tert-butyl group can alter the electronic band structure and, consequently, the conductivity and optical properties of the material.

Enhance Thermal Stability: The rigid aromatic structure and the stable tert-butyl group can contribute to a higher thermal decomposition temperature.

Furthermore, the amine derivative can be used to synthesize specialized polyamides or polyimides. The specific steric and electronic profile imparted by the 3-tert-butyl-5-methyl substitution pattern allows for the fine-tuning of material properties such as glass transition temperature, mechanical strength, and dielectric constant for applications in high-performance plastics and electronics.

Precursor for Advanced Organic Materials with Tunable Electronic Properties

While direct applications of this compound in advanced organic materials are not extensively documented, its structure presents considerable potential as a precursor for materials with tunable electronic properties. The key to this potential lies in the chemical versatility of the nitro group.

The nitro moiety can be readily reduced to an amino group, transforming the electron-withdrawing nature of the substituent to an electron-donating one. This conversion from this compound to 1-tert-butyl-3-methyl-5-aniline dramatically alters the electronic landscape of the aromatic ring. This transformation is a cornerstone for tuning the electronic characteristics of resulting materials. For instance, the aniline derivative can serve as a monomer for the synthesis of conducting polymers. The steric bulk of the tert-butyl and methyl groups can influence the polymer's morphology and solubility, potentially leading to materials with unique processing characteristics and solid-state packing, which in turn affect their electronic conductivity and optical properties.

Furthermore, the amino group in the aniline derivative can be further functionalized to introduce a wide array of other chemical moieties. This allows for the systematic modification of the molecule's electronic properties, such as its HOMO/LUMO levels, which is a critical aspect in the design of organic semiconductors, dyes for solar cells, and other organic electronic devices. The ability to control these properties through synthetic modification makes this compound a valuable starting point for the development of novel organic materials.

| Property | This compound | 1-Tert-butyl-3-methyl-5-aniline |

| Substituent Effect | Electron-withdrawing (NO₂) | Electron-donating (NH₂) |

| Potential Application | Precursor for synthesis | Monomer for conducting polymers, building block for organic electronics |

| Tunability | High (via reduction and further functionalization of the nitro group) | High (via reactions of the amino group) |

Exploration of Supramolecular Assemblies Incorporating Nitrobenzene (B124822) Moieties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound holds promise. The nitro group is a known participant in various non-covalent interactions, including hydrogen bonding and halogen bonding. psu.edu These interactions are fundamental to the self-assembly of molecules into larger, well-defined structures.

The oxygen atoms of the nitro group can act as hydrogen bond acceptors, enabling the formation of complexes with hydrogen bond donors. psu.edu This property can be exploited to construct supramolecular architectures such as co-crystals and liquid crystals. The presence of the bulky tert-butyl group and the methyl group will play a crucial role in directing the geometry of these assemblies, influencing the packing of the molecules in the solid state and the properties of the resulting materials.